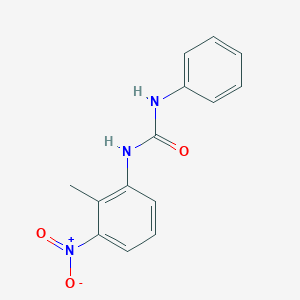

1-(2-Methyl-3-nitrophenyl)-3-phenylurea

CAS No.:

Cat. No.: VC1025462

Molecular Formula: C14H13N3O3

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3O3 |

|---|---|

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | 1-(2-methyl-3-nitrophenyl)-3-phenylurea |

| Standard InChI | InChI=1S/C14H13N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h2-9H,1H3,(H2,15,16,18) |

| Standard InChI Key | LLUMMGGWVZOTLX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |

| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₄H₁₃N₃O₃, with a molecular weight of 271.27 g/mol. Key structural features include:

-

Phenylurea core: A central carbonyl group (C=O) bonded to two aromatic rings.

-

2-Methyl-3-nitrophenyl substituent: A methyl group at position 2 and a nitro group at position 3 on the phenyl ring.

-

Phenyl group: Attached via the urea nitrogen to the phenylurea core.

Table 1: Physicochemical Properties of 1-(2-Methyl-3-nitrophenyl)-3-phenylurea

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₃ | |

| Molecular Weight | 271.27 g/mol | |

| SMILES | CC1=C(C=CC=C1N+[O-])NC(=O)NC2=CC=CC=C2 | |

| InChI Key | LLUMMGGWVZOTLX-UHFFFAOYSA-N |

Structural Isomerism and Stability

The nitro group at position 3 and methyl at position 2 create steric and electronic effects that influence reactivity. The nitro group is a strong electron-withdrawing substituent, while the methyl group provides steric bulk. These factors likely stabilize the urea core against hydrolysis compared to unsubstituted analogs.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Methyl-3-nitroaniline + Triphosgene | Generate nitro-substituted isocyanate |

| 2 | Phenyl isocyanate + Base (e.g., NaHCO₃) | Form urea linkage |

| 3 | Purification via column chromatography | Isolate product |

Challenges and Optimization

-

Nitro group sensitivity: Strong acids or bases may reduce the nitro group to an amine, necessitating mild conditions .

-

Steric hindrance: The 2-methyl group could slow reaction kinetics, requiring extended reaction times or elevated temperatures .

Biological and Pharmacological Relevance

Table 3: Biological Activities of Structurally Related Ureas

| Compound | Target/Activity | Reference |

|---|---|---|

| 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea | Antimitotic (cancer cells) | |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | Antitubercular |

Limitations and Gaps in Research

-

Direct data on 1-(2-Methyl-3-nitrophenyl)-3-phenylurea: No studies explicitly report its biological activity.

-

Structure-activity relationship (SAR): The 2-methyl group’s impact on solubility or target binding remains unexplored.

Applications in Materials Science

Coordination Chemistry and Catalysis

Urea derivatives often act as ligands in metal-organic frameworks (MOFs) due to their hydrogen-bonding capacity. The nitro group could enhance electron-deficient ligand properties, enabling applications in:

-

Catalytic systems: Transition metal complexes for oxidation or coupling reactions.

-

Sensors: Nitro groups may participate in redox-sensitive detection mechanisms.

Future Research Directions

-

Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, or antiviral efficacy.

-

Computational Modeling: Use QSAR (quantitative structure-activity relationship) studies to predict target interactions.

-

Synthetic Optimization: Explore alternative routes (e.g., microwave-assisted synthesis) to improve yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume